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molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

Ethane-13C2

Cat. No. B1625887
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04703126

Procedure details

The reactor for the dehydrocyclization contained 0.5 liter of Cu-chromite/BaO catalyst in table form (4×4 mm). The reactor was heated to 660° C. and was fed 68 g of 2,6-diethylaniline and 81 g of water per hour. After cooling, a mixture of a heavily organic phase and of a lighter water phase, as well as a waste (discharge) gas, was obtained in the recipient vessel. The waste gas had the following typical composition (vol. percent): 80.0 percent of hydrogen; 2.9 percent of methane; 2.0 percent of ethane; 0.4 percent of ethylene; 2.0 percent of carbon monoxide; and 10.7 percent of carbon dioxide. Obtained per hour were 38 l of waste gas, 59 g of organic raw product and 76 g of water which can be used again. The organic raw product had the following composition:
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu chromite BaO
Quantity
0.5 L
Type
catalyst
Reaction Step Two
Name
Quantity
76 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
81 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
organic raw product
Quantity
59 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].[H][H].C.CC.C=C.[C]=O.C(=O)=O>O>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:4]=1[NH:5][CH:11]=[CH:10]2)[CH3:2] |^3:18|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Two
Name
Cu chromite BaO
Quantity
0.5 L
Type
catalyst
Smiles
Step Three
Name
Quantity
76 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
81 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Twelve
Name
organic raw product
Quantity
59 g
Type
reactant
Smiles
Step Thirteen
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
660 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
a mixture of a heavily organic phase
CUSTOM
Type
CUSTOM
Details
Obtained per hour

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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